2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and an ethyl group at the 4-position. The acetamide side chain is further functionalized with a 5-methylisoxazole group. Its molecular formula is C₂₀H₂₃N₇O₃, with a molecular weight of 409.45 g/mol (calculated).
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-5-13-8-16(25)22(9-15(24)19-14-7-12(4)26-21-14)17(18-13)23-11(3)6-10(2)20-23/h6-8H,5,9H2,1-4H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNGNWLLASDOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidinone-acetamide hybrids. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound emphasizes a compact pyrimidinone-pyrazole-isoxazole architecture, favoring solubility and membrane permeability due to its moderate polarity . The tetrahydropyrimidinone derivative (Pharmacopeial Forum) adopts a peptidomimetic backbone, suggesting a broader therapeutic scope (e.g., protease inhibition) but with increased synthetic complexity .
Pharmacological Implications: Pyrimidinone vs. Pyridazinone Cores: Pyrimidinones (6-membered ring) generally exhibit better metabolic stability than pyridazinones (6-membered with two adjacent nitrogen atoms), which may explain the target compound’s inferred durability in vivo . Substituent Effects: The 5-methylisoxazole group in the target compound may confer selectivity toward bacterial targets (e.g., DNA gyrase), whereas the cyclopropylamide in the pyridazinone analog could enhance kinase inhibition by mimicking ATP’s adenine moiety .
Synthetic Accessibility: The target compound’s synthesis likely involves sequential nucleophilic substitutions on the pyrimidinone ring, followed by amide coupling—a pathway less laborious than the multi-step enantioselective synthesis required for the tetrahydropyrimidinone derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
